REACTION_CXSMILES
|
[O:1]=O.[CH2:3]([N:5]1[C:11]2[N:12]=[CH:13][C:14]([CH2:16][CH:17]=C)=[CH:15][C:10]=2[C:9](=[O:19])[N:8]([CH3:20])[C:7]2[CH:21]=[CH:22][CH:23]=[N:24][C:6]1=2)[CH3:4].[BH4-].[Na+].[NH4+].[Cl-]>C(Cl)Cl.CO>[CH2:3]([N:5]1[C:11]2[N:12]=[CH:13][C:14]([CH2:16][CH2:17][OH:1])=[CH:15][C:10]=2[C:9](=[O:19])[N:8]([CH3:20])[C:7]2[CH:21]=[CH:22][CH:23]=[N:24][C:6]1=2)[CH3:4] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
5,11-dihydro-11-ethyl-5-methyl-8-(2-propenyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one
|
Quantity
|
22.19 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C2=C(N(C(C3=C1N=CC(=C3)CC=C)=O)C)C=CC=N2
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.99 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A stream of N2 was next bubbled through the solution for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The organic solvents were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water (300 mL) and CHCl3 (300 mL) were added to the residue
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CHCl3 (3×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (EtOAc/CHCl3, 4/1)
|
Type
|
CUSTOM
|
Details
|
to give compound 1 h (16.1 g, 72% yield) as a white solid
|
Duration
|
1 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)N1C2=C(N(C(C3=C1N=CC(=C3)CCO)=O)C)C=CC=N2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |